molecular formula C12H15NO5S B1622363 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 81242-27-5

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No. B1622363
CAS RN: 81242-27-5
M. Wt: 285.32 g/mol
InChI Key: LWZATQDWEXAGQR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, also known as MS-245, is a pyrrolidine-based compound that has been of great interest to scientists due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Analgesic Activity

  • Compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy derivative have been synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds, including those with a 1-(4-Methoxy-benzenesulfonyl) moiety, showed potential as analgesic agents based on their performance in assays such as the mouse phenylquinone writhing assay (Muchowski et al., 1985).

Catalysis in Alcohol Oxidation

  • Sulfonated Schiff base copper(II) complexes, including those derived from reactions involving 1-(4-Methoxy-benzenesulfonyl) compounds, have been found to act as efficient and selective catalysts in the oxidation of alcohols. These complexes demonstrated high yields and selectivity in transforming primary and secondary alcohols under specific conditions (Hazra et al., 2015).

Molecular Structure and Potential Antineoplastic Applications

  • The molecular structure of solvated 1-(4-Methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a potential antineoplastic agent, was investigated. This study provided insights into the compound's crystal structure and conformation, which is crucial for understanding its biological applications (Banerjee et al., 2002).

Palladium Aryl Sulfonate Phosphine Catalysts

  • Compounds containing 1-(4-Methoxy-benzenesulfonyl) moieties have been used in the formation of palladium-based polymerization catalysts. These catalysts showed effectiveness in homopolymerizing ethylene and copolymerizing it with other monomers, indicating their utility in polymer chemistry (Skupov et al., 2007).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZATQDWEXAGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387149
Record name 1-(4-Methoxybenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

CAS RN

81242-27-5
Record name 1-(4-Methoxybenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Proline is reacted with 4-methoxybenzenesulfonyl chloride in dichloromethane in the presence of triethylamine, to give 1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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